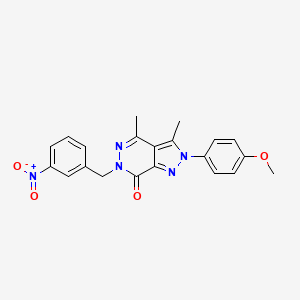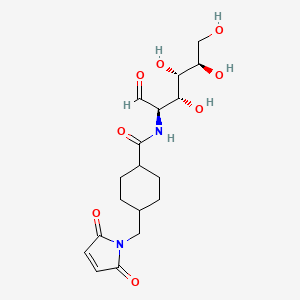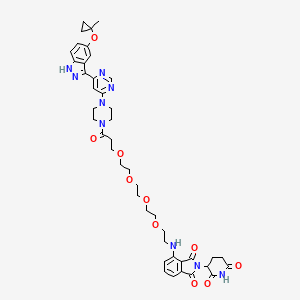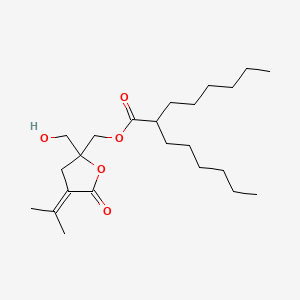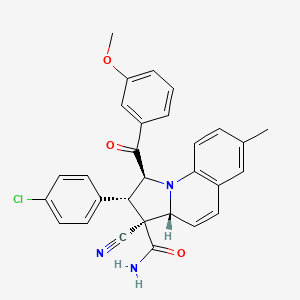
HIV-1 inhibitor-63
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 inhibitor-63 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-63 typically involves multiple steps, starting with commercially available precursors. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to increase efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
HIV-1 inhibitor-63 undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially different inhibitory activities and pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
HIV-1 inhibitor-63 has a wide range of scientific research applications, including:
Biology: Employed in studies to understand the interaction between HIV-1 integrase and its inhibitors.
Medicine: Investigated for its potential use in antiretroviral therapy to treat HIV-1 infections.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
HIV-1 inhibitor-63 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle and reduces the viral load in infected individuals . The molecular targets involved include the integrase enzyme and specific DNA sequences within the viral genome .
Vergleich Mit ähnlichen Verbindungen
HIV-1 inhibitor-63 is unique compared to other integrase inhibitors due to its specific binding affinity and inhibitory potency . Similar compounds include:
Raltegravir: The first FDA-approved integrase inhibitor, known for its high efficacy but limited by the development of resistance.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Dolutegravir: Known for its high barrier to resistance and favorable pharmacokinetic profile.
Bictegravir: A newer integrase inhibitor with improved efficacy and safety profile.
This compound stands out due to its unique chemical structure and enhanced inhibitory activity, making it a promising candidate for further development and clinical use .
Eigenschaften
Molekularformel |
C29H24ClN3O3 |
|---|---|
Molekulargewicht |
498.0 g/mol |
IUPAC-Name |
(1S,2S,3S,3aR)-2-(4-chlorophenyl)-3-cyano-1-(3-methoxybenzoyl)-7-methyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxamide |
InChI |
InChI=1S/C29H24ClN3O3/c1-17-6-12-23-19(14-17)9-13-24-29(16-31,28(32)35)25(18-7-10-21(30)11-8-18)26(33(23)24)27(34)20-4-3-5-22(15-20)36-2/h3-15,24-26H,1-2H3,(H2,32,35)/t24-,25-,26+,29-/m1/s1 |
InChI-Schlüssel |
DFLVXCCHPVUQQK-NANFOGFDSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)N3[C@H](C=C2)[C@@]([C@@H]([C@H]3C(=O)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)Cl)(C#N)C(=O)N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N3C(C=C2)C(C(C3C(=O)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)Cl)(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


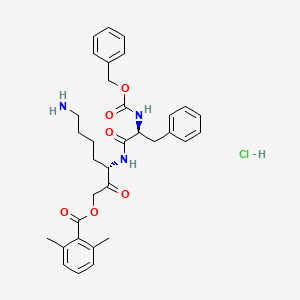
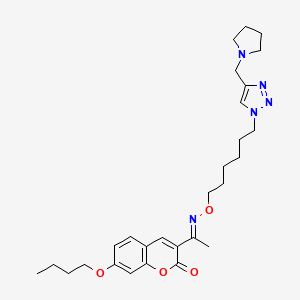
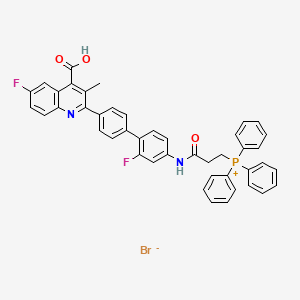
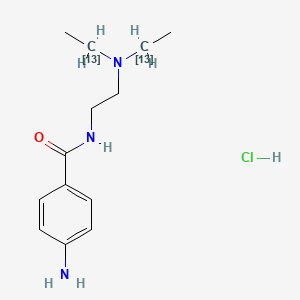
![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)
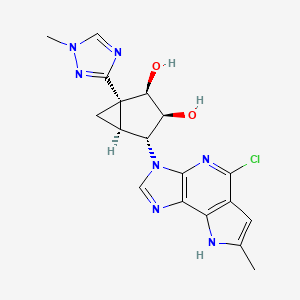
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)
